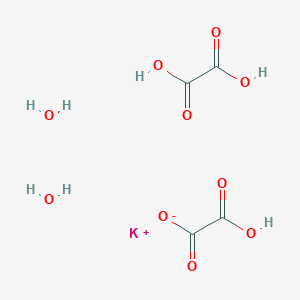
potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate is a chemical compound with a unique structure and diverse applications. It is known for its significant biological activity and has been the subject of extensive research in various scientific fields. This compound is utilized in numerous industrial and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent production rates. The industrial production process also includes rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully selected to optimize the reaction efficiency and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential effects on cellular processes and signal transduction pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds may share some structural features but differ in their reactivity, biological activity, and applications. Some similar compounds include those with analogous functional groups or similar molecular frameworks. The uniqueness of this compound lies in its specific combination of properties, which makes it suitable for a wide range of applications.
Properties
IUPAC Name |
potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.K.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHSTZUXXJAES-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.O.O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.O.O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














